molecular formula C10H6Cl2N2O B6364181 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one CAS No. 1111108-09-8

5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one

Cat. No.: B6364181
CAS No.: 1111108-09-8
M. Wt: 241.07 g/mol
InChI Key: MFMKAGNAVHHJEO-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one typically involves the reaction of 3,4-dichlorobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidin-2(1H)-one ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.

    Biological Research: It is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylpyrimidin-2(1H)-one: Lacks the dichloro substitution, resulting in different reactivity and biological activity.

    5-(3,4-Difluorophenyl)pyrimidin-2(1H)-one: Fluorine substitution can lead to different electronic properties and interactions with biological targets.

    5-(3,4-Dimethoxyphenyl)pyrimidin-2(1H)-one: Methoxy groups can influence solubility and reactivity.

Uniqueness

The presence of the 3,4-dichlorophenyl group in 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMKAGNAVHHJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680857
Record name 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-09-8
Record name 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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